molecular formula C21H21N3O6 B11037258 N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-4,7-dimethoxy-1H-indole-2-carboxamide

N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-4,7-dimethoxy-1H-indole-2-carboxamide

Cat. No.: B11037258
M. Wt: 411.4 g/mol
InChI Key: CIZDHPQGSLBNNQ-UHFFFAOYSA-N
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Description

This compound is a fascinating fusion of chemical motifs. Let’s break it down:

    N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]: The N-substituted portion contains an amino group attached to a 2-oxoethyl moiety, which in turn is linked to a 2,3-dihydro-1,4-benzodioxin ring system.

    4,7-dimethoxy-1H-indole-2-carboxamide: The other part of the molecule features an indole core with two methoxy groups (at positions 4 and 7) and a carboxamide functional group.

Preparation Methods

Synthetic Routes:: While specific synthetic routes for this compound may vary, here’s a general outline:

    Benzodioxin Formation: Start with the synthesis of the 2,3-dihydro-1,4-benzodioxin ring system. Various methods exist, including cyclization of suitable precursors.

    Amination: Introduce the amino group at the appropriate position within the benzodioxin ring.

    Oxidation and Coupling: Convert the amino group to the corresponding amide by reacting it with an acid chloride or anhydride of the carboxylic acid.

    Indole Assembly: Construct the indole portion using standard indole-forming reactions.

    Methoxylation: Install the methoxy groups at positions 4 and 7 of the indole ring.

Industrial Production:: Industrial-scale production methods likely involve efficient and scalable processes to achieve high yields.

Chemical Reactions Analysis

This compound can participate in various reactions:

    Oxidation: The indole moiety may undergo oxidation (e.g., with peracids) to form oxindoles.

    Reduction: Reduction of the nitro groups could yield corresponding amines.

    Substitution: The amino group can undergo substitution reactions (e.g., acylation, alkylation).

    Major Products: The primary products depend on reaction conditions and substituents. Isolation and characterization are essential to identify specific products.

Scientific Research Applications

Chemistry::

    Building Block: Researchers use this compound as a building block for more complex molecules due to its unique structure.

    Medicinal Chemistry: It may serve as a scaffold for drug design.

Biology and Medicine::

    Antibacterial Activity: Recent studies highlight its antibacterial potential against B. subtilis and E. coli.

    Biofilm Inhibition: It inhibits bacterial biofilm growth.

Industry::

    Pharmaceuticals: Investigate its potential as a drug candidate.

    Materials Science: Explore its use in materials with specific properties.

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with cellular targets, signaling pathways, or enzymatic processes.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers would compare this compound’s structure, properties, and reactivity with related molecules to understand its uniqueness.

Properties

Molecular Formula

C21H21N3O6

Molecular Weight

411.4 g/mol

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-4,7-dimethoxy-1H-indole-2-carboxamide

InChI

InChI=1S/C21H21N3O6/c1-27-15-5-6-17(28-2)20-13(15)10-14(24-20)21(26)22-11-19(25)23-12-3-4-16-18(9-12)30-8-7-29-16/h3-6,9-10,24H,7-8,11H2,1-2H3,(H,22,26)(H,23,25)

InChI Key

CIZDHPQGSLBNNQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=C(NC2=C(C=C1)OC)C(=O)NCC(=O)NC3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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